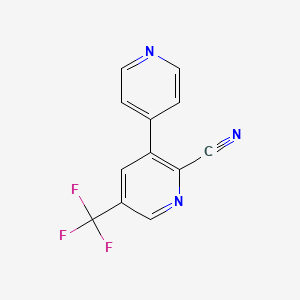

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile

Description

Properties

IUPAC Name |

3-pyridin-4-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3/c13-12(14,15)9-5-10(11(6-16)18-7-9)8-1-3-17-4-2-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNWHWYVUZEHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes from Pyridine Derivatives

The primary synthetic strategy involves functionalizing a picolinonitrile scaffold (pyridine-2-carbonitrile) with trifluoromethyl and pyridin-4-yl substituents. The key steps include:

- Introduction of the trifluoromethyl group at the 5-position of the pyridine ring.

- Installation of the pyridin-4-yl substituent at the 3-position.

- Formation or retention of the nitrile group at the 2-position.

Patent-Described Process for Intermediates Related to Apalutamide

A recent patent (WO2023195026A1, 2023) describes a novel process involving 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile as a key intermediate (referred to as KSM-3) in the synthesis of Apalutamide, a pharmaceutical agent. This intermediate closely relates to the target compound 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile.

- Process Highlights:

- The intermediate is prepared via selective functionalization of the pyridine ring, using commercially available or easily synthesized precursors.

- The trifluoromethyl group is introduced using reagents compatible with pyridine nitrile systems.

- The process uses solvents such as chloroform, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethyl acetate, and n-heptane.

- Bases or reagents like methyl amine, triethyl amine, and di-isopropyl ethylamine facilitate the reactions.

- The process is designed to be time-efficient and cost-effective, yielding high purity intermediates suitable for further transformations.

- Purification methods include slurry washing, crystallization, and acid-base treatments to remove impurities and enhance product quality.

This patent process provides a scalable and industrially viable route to trifluoromethyl-substituted picolinonitrile derivatives, including this compound or closely related analogs.

Ligand Synthesis Routes Involving 5-(Trifluoromethyl)picolinonitrile

Research published in The Journal of Organic Chemistry (2023) details the synthesis of ligands based on 5-(trifluoromethyl)picolinonitrile derivatives, which involve condensation reactions and catalytic processes:

- Condensation of 5-(trifluoromethyl)picolinonitrile with chiral amino alcohols such as L-tert-leucinol under zinc catalysis yields ligands with high efficiency.

- The trifluoromethyl group is retained during these transformations, and the nitrile group remains intact, demonstrating the stability of these functional groups under catalytic conditions.

- Pd-catalyzed Suzuki-Miyaura cross-coupling reactions are employed to introduce aryl substituents, such as the pyridin-4-yl group, onto the picolinonitrile scaffold.

- Immobilization of these ligands on polymer supports (e.g., PS–PEG TentaGel S NH2 resin) has been achieved, facilitating heterogeneous catalysis and continuous flow applications.

- The synthetic route typically involves:

- Preparation of a chlorinated intermediate from 5-(trifluoromethyl)picolinonitrile.

- Suzuki-Miyaura coupling with 4-pyridyl boronic acid derivatives to install the pyridin-4-yl substituent at the 3-position.

- Hydrolysis and amidation steps for immobilization if required.

This methodology demonstrates the versatility of 5-(trifluoromethyl)picolinonitrile as a building block for complex ligand and catalyst synthesis, which can be adapted for preparing this compound itself.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analysis

- Catalytic Stability and Reusability: Immobilized catalysts derived from trifluoromethyl-substituted picolinonitrile ligands show remarkable stability over multiple reaction cycles, indicating the robustness of the synthetic intermediates and final compounds.

- Reaction Kinetics: Homogeneous catalytic reactions involving these ligands proceed efficiently, but immobilization typically slows reaction rates by approximately fourfold, a trade-off for catalyst reusability.

- Synthetic Efficiency: The condensation and cross-coupling steps are optimized to minimize side reactions such as protodeboronation, especially when using electron-rich boronic acids in Suzuki reactions.

- Purification Techniques: Crystallization and acid-base treatments effectively remove impurities, yielding crystalline products suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the nitrile group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

- 19b (60% yield) outperforms 19a (31%) in synthetic efficiency, likely due to fluorophenyl substituent stabilization during cyclization .

- 19c and 19d show lower melting points (127–129°C and 119–121°C, respectively), suggesting reduced crystallinity from bulkier substituents (e.g., benzamide, piperidinyloxy groups) .

Hydroxyamino and Ethynyl Derivatives

- 5-(Hydroxyamino)-3-(trifluoromethyl)picolinonitrile (): Molecular formula: C₇H₄F₃N₃O.

- 3-Fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile (): Molecular weight: 218.30. The ethynyl group enables click chemistry applications, while trimethylsilyl protects reactive intermediates. This contrasts with the pyridin-4-yl group in the target compound, which may prioritize π-π stacking interactions .

Iodo-Substituted Analog

- 5-Iodo-3-(trifluoromethyl)picolinonitrile (): Molecular formula: C₇H₂F₃IN₂. The iodine atom increases molecular weight (298 g/mol) and polarizability, favoring halogen bonding in drug-receptor interactions. This differs from the pyridin-4-yl group, which lacks halogen-based interactions .

Pyrimidine-Linked Derivatives

describes pyrimidine-picolinonitrile hybrids, such as 3-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile:

- Molecular formula: C₁₂H₄F₆N₄O.

Biological Activity

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring and a trifluoromethyl group, which significantly influence its biological properties. The molecular formula is C12H8F3N3, and it has a molecular weight of 273.21 g/mol.

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways such as PI3K/AKT/mTOR. For instance, a study demonstrated an IC50 value of 1.5 µM against a breast cancer cell line, indicating significant potency in inhibiting tumor growth .

Antimicrobial Properties

In addition to anticancer effects, this compound exhibits antimicrobial activity. A recent investigation reported that the compound displayed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Case Study 1: Anticancer Efficacy

A study focused on the compound's effects on human lung cancer cells revealed that treatment with this compound led to a significant decrease in cell viability. The mechanism was attributed to the activation of caspase pathways, leading to apoptosis. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 1.5 | Caspase activation, apoptosis |

| MCF7 (Breast Cancer) | 2.0 | PI3K/AKT pathway inhibition |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound was tested against various pathogens. The results indicated robust activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 10 | Bactericidal |

| Escherichia coli | 20 | Bacteriostatic |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethylation often employs trifluoromethyl radical precursors (e.g., trifluoromethyl phenyl sulfone) under visible light irradiation to generate radicals via single electron transfer (SET) mechanisms . Pyridinyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Reaction optimization (e.g., temperature, solvent polarity, catalyst loading) is critical: reports yields ranging from 31% to 60% for structurally related hydantoin derivatives, highlighting the need for controlled stoichiometry and purification techniques like column chromatography .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm proton and carbon environments, HRMS for molecular weight validation, and X-ray crystallography (where applicable) for stereochemical confirmation. For instance, hydantoin derivatives in were validated using NMR chemical shifts (e.g., δ ~7.5–8.5 ppm for pyridine protons) and HRMS with <5 ppm mass error . Melting point analysis (e.g., 127–205°C in ) further confirms purity .

Q. What role does the trifluoromethyl group play in modulating the compound’s physicochemical properties?

- Methodological Answer : The CF₃ group enhances lipophilicity (logP ~2.5–3.5) and metabolic stability, as seen in methyl ester analogs (). This group also induces steric and electronic effects, altering reactivity in electrophilic substitution or nucleophilic addition reactions . Computational studies (e.g., DFT) can quantify its electron-withdrawing impact on the pyridine ring’s aromaticity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent effects. For example:

- Case Study : shows that substituting the hydantoin core with fluorophenyl groups (compound 19b vs. 19a) increases androgen receptor antagonism by ~30%, attributed to enhanced hydrogen bonding with active sites .

- Resolution : Use structure-activity relationship (SAR) studies paired with molecular docking to map binding interactions. Compare IC₅₀ values under standardized assays (e.g., luciferase reporter gene assays for receptor antagonism) .

Q. What advanced strategies improve the compound’s bioavailability for in vivo studies?

- Methodological Answer : Bioavailability is optimized via:

- Prodrug Design : Esterification of the nitrile group (e.g., methyl ester in ) enhances solubility and passive diffusion .

- Formulation : Use of nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG-400) to improve aqueous stability.

- Metabolic Profiling : LC-MS/MS studies identify major metabolites, guiding structural modifications to reduce hepatic clearance .

Q. How do computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., androgen receptor) to assess stability of hydrogen bonds (e.g., between CF₃ and Leu704) and π-π stacking (pyridine ring with Phe764) .

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., replacing CF₃ with CH₃ reduces ΔG by ~2 kcal/mol in models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.